molecular formula C9H15NO B13161732 1-(Piperidin-4-yl)but-3-en-2-one

1-(Piperidin-4-yl)but-3-en-2-one

Cat. No.: B13161732
M. Wt: 153.22 g/mol
InChI Key: FNYPPBLHLFYHLT-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)but-3-en-2-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)but-3-en-2-one typically involves the reaction of piperidine with but-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of but-3-en-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Piperidin-4-yl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)but-3-en-2-one is unique due to its combination of the piperidine ring and the butenone moiety, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-piperidin-4-ylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)7-8-3-5-10-6-4-8/h2,8,10H,1,3-7H2

InChI Key

FNYPPBLHLFYHLT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1CCNCC1

Origin of Product

United States

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